1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)-
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Overview
Description
1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- is a complex organic compound with the molecular formula C17H18BrNO. It is known for its unique structure, which includes a benzazepine core, a bromine atom, and various functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system.
Bromination: Introduction of the bromine atom at the 8th position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate the mechanisms of action of various drugs and their interactions with biological targets.
Chemical Biology: Researchers use this compound to study cellular processes and pathways, including signal transduction and gene expression.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to interact with dopamine receptors, affecting neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
SKF-83566: A structurally related compound with similar pharmacological properties.
SCH23390: Another benzazepine derivative known for its selective dopamine receptor antagonism.
SKF-38393: A compound with a similar core structure but different functional groups.
Uniqueness
1H-3-Benzazepin-7-ol, 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (S)- stands out due to its unique combination of functional groups and its specific interactions with molecular targets. Its bromine atom and hydroxyl group contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73799-23-2 |
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Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
(5S)-8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18BrNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m0/s1 |
InChI Key |
XFTVOHWWEQGXLS-HNNXBMFYSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC=C3)O)Br |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br |
Origin of Product |
United States |
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